
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzoate moiety. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate typically involves the esterification of 3,5-bis(tert-butyl)-4-hydroxybenzoic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Mecanismo De Acción
The antioxidant properties of Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate are attributed to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents its rapid degradation. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Potassium 3,5-di-tert-butyl-4-hydroxybenzoate: Similar structure but lacks one tert-butyl group.
Potassium 3-tert-butyl-4-hydroxybenzoate: Contains only one tert-butyl group.
Potassium 4-hydroxybenzoate: Lacks tert-butyl groups entirely.
Uniqueness
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate is unique due to the presence of two tert-butyl groups, which provide enhanced steric hindrance and stability. This makes it more effective as an antioxidant compared to similar compounds with fewer or no tert-butyl groups .
Propiedades
Número CAS |
68698-64-6 |
|---|---|
Fórmula molecular |
C15H21KO3 |
Peso molecular |
288.42 g/mol |
Nombre IUPAC |
potassium;3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C15H22O3.K/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6;/h7-8,16H,1-6H3,(H,17,18);/q;+1/p-1 |
Clave InChI |
QCUHVKUWJDHDHF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)[O-].[K+] |
Números CAS relacionados |
1421-49-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


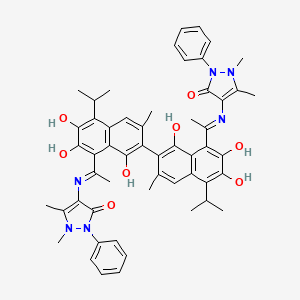
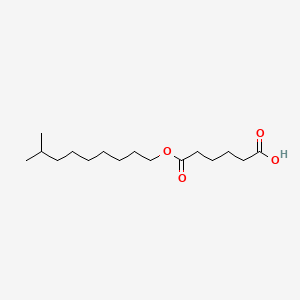


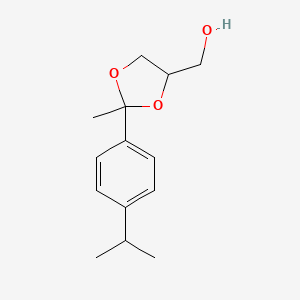

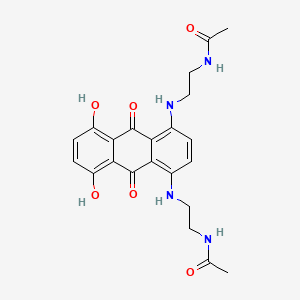
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
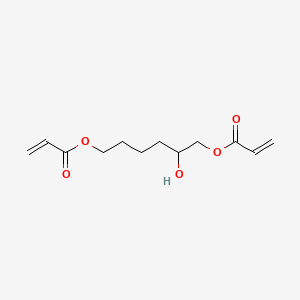
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
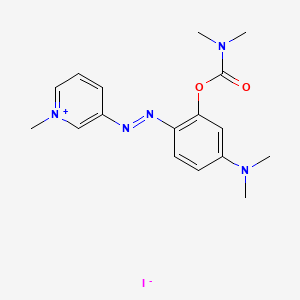
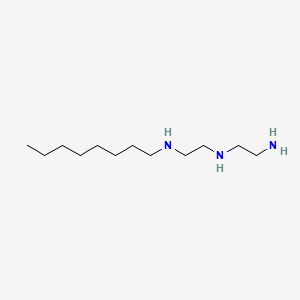
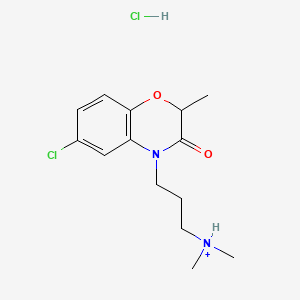
![Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-](/img/structure/B13770032.png)
